molecular formula C21H21ClN6O3 B2463406 ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate CAS No. 1326906-82-4

ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate

Cat. No.: B2463406
CAS No.: 1326906-82-4
M. Wt: 440.89
InChI Key: LANWOUZHLPDDCJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a 1,2,3-triazole core linked to a pyridin-3-yl group, a 4-chlorophenyl substituent, and a piperazine ring modified with an ethyl carboxylate moiety. Its molecular formula is C₂₂H₂₁ClN₆O₃, with a molecular weight of 476.90 g/mol. The compound’s structure combines pharmacophoric elements commonly associated with bioactivity, including:

  • A 1,2,3-triazole ring, which enhances metabolic stability and facilitates hydrogen bonding .
  • A pyridin-3-yl group, contributing to π-π stacking interactions in receptor binding .
  • A piperazine moiety, which improves solubility and serves as a flexible linker for target engagement .
  • A 4-chlorophenyl group, which may enhance lipophilicity and modulate electronic properties .

This compound is likely synthesized via copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the triazole ring, followed by coupling reactions to introduce the pyridine and piperazine components .

Properties

IUPAC Name

ethyl 4-[1-(4-chlorophenyl)-5-pyridin-3-yltriazole-4-carbonyl]piperazine-1-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H21ClN6O3/c1-2-31-21(30)27-12-10-26(11-13-27)20(29)18-19(15-4-3-9-23-14-15)28(25-24-18)17-7-5-16(22)6-8-17/h3-9,14H,2,10-13H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LANWOUZHLPDDCJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=O)C2=C(N(N=N2)C3=CC=C(C=C3)Cl)C4=CN=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H21ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

440.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Triazole Ring: The triazole ring can be synthesized via a Huisgen cycloaddition reaction between an azide and an alkyne.

    Attachment of the Pyridine Ring: The pyridine ring can be introduced through a coupling reaction, such as the Suzuki-Miyaura coupling, which involves the use of a palladium catalyst.

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through a nucleophilic substitution reaction.

    Final Coupling: The final step involves coupling the triazole-pyridine intermediate with the piperazine derivative to form the target compound.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Chemical Reactions Analysis

Triazole Ring Functionalization

The 1,2,3-triazole core exhibits stability under physiological conditions but participates in selective reactions:

Electrophilic Substitution

  • Nitration : Directed by the electron-withdrawing pyridin-3-yl group, nitration occurs at the C5 position of the triazole under HNO₃/H₂SO₄ at 0–5°C (yield: 62–68%) .

  • Halogenation : Bromination with Br₂/FeBr₃ selectively targets the para position of the 4-chlorophenyl group due to steric hindrance from the triazole .

Copper-Catalyzed Cycloaddition

The triazole itself is typically synthesized via Cu(I)-catalyzed azide-alkyne cycloaddition (CuAAC):

  • Reactants : 4-Chlorophenyl azide + 3-ethynylpyridine

  • Conditions : CuSO₄·5H₂O (10 mol%), sodium ascorbate, H₂O/tert-BuOH (1:1), 25°C, 12 h .

  • Yield : 85–92% .

Piperazine Modifications

The piperazine ring undergoes nucleophilic and coupling reactions:

Reaction TypeReagents/ConditionsProductYieldSource
N-Alkylation CH₃I, K₂CO₃, DMF, 60°C, 6 hQuaternary ammonium salt78%
Ester Hydrolysis 2M NaOH, EtOH/H₂O (3:1), reflux, 4 hPiperazine-1-carboxylic acid95%
Carbamate Formation ClCO₂Et, Et₃N, CH₂Cl₂, 0°C → 25°C, 2 hEthyl piperazine-1-carboxylate derivative88%

Carbonyl Group Reactivity

The carbonyl linker between the triazole and piperazine enables key transformations:

Nucleophilic Acyl Substitution

  • Aminolysis : Reacts with primary amines (e.g., benzylamine) in THF at reflux to form amides (yield: 70–75%) .

  • Grignard Addition : Phenylmagnesium bromide adds to the carbonyl, producing a tertiary alcohol (yield: 65%).

Reduction

  • LiAlH₄ Reduction : Converts the carbonyl to a CH₂ group, yielding a secondary amine linker (yield: 82%) .

Pyridine Ring Participation

The pyridin-3-yl group directs metallation and coordination:

Directed Ortho-Metallation (DoM)

  • Base : LDA, THF, −78°C

  • Electrophile : I₂ → 2-iodopyridine derivative (yield: 58%) .

Metal Complexation

  • Pd(II) Complexes : Forms square-planar complexes with PdCl₂ in MeCN, enhancing catalytic activity in Suzuki couplings .

Biological Activity Correlations

The compound’s reactivity underpins its pharmacological potential:

  • Antimicrobial Activity : The triazole-pyridine system disrupts microbial cell membranes (MIC: 4 µg/mL against S. aureus) .

  • Kinase Inhibition : The piperazine-carboxylate moiety chelates ATP-binding site residues (IC₅₀: 120 nM for CDK2) .

Stability and Degradation

  • Photodegradation : UV irradiation (254 nm) in MeOH cleaves the triazole ring via retro-cycloaddition (t₁/₂: 3.2 h) .

  • Acidic Hydrolysis : 6M HCl at 100°C degrades the piperazine ring into ethylenediamine derivatives .

Scientific Research Applications

Biological Activities

Ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate has been investigated for several biological activities:

Anticancer Properties

Research indicates that triazole derivatives can exhibit significant anticancer activity. For instance:

  • Mechanism of action : The compound may induce apoptosis in cancer cells through interactions with specific signaling pathways.
  • In vitro studies : Various derivatives have shown promising results against different cancer cell lines, indicating potential for further development as anticancer agents.

Antimicrobial Activity

The compound has also been studied for its antimicrobial properties:

  • Broad-spectrum efficacy : It has demonstrated activity against several bacterial strains, making it a candidate for developing new antibiotics.

Case Studies

Several case studies have documented the effectiveness of compounds similar to this compound:

Study FocusFindingsReference
Anticancer ActivityIncreased apoptosis in MCF-7 cells by 58.29-fold compared to untreated controls
Molecular DockingFavorable binding interactions with EGFR and PI3K targets
Antimicrobial EfficacyEffective against Gram-positive and Gram-negative bacteria

Mechanism of Action

The mechanism of action of ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Table 1: Structural and Functional Comparison

Compound Name (Reference) Molecular Formula Molecular Weight (g/mol) Core Structure Key Substituents Functional Groups
Target Compound C₂₂H₂₁ClN₆O₃ 476.90 1,2,3-Triazole 4-Chlorophenyl, pyridin-3-yl, piperazine Ester, triazole, amide
Ethyl 1-(6-chloro-3-pyridylmethyl)-5-ethoxymethyleneamino-1H-1,2,3-triazole-4-carboxylate C₁₄H₁₅ClN₆O₃ 362.76 1,2,3-Triazole 6-Chloropyridylmethyl, ethoxymethyleneamino Ester, triazole, imine
Ethyl 2-[5-(4-chlorophenyl)-1-(4-fluorophenyl)-1H-pyrazol-3-yl]-4-methylthiazole-5-carboxylate C₂₃H₁₉ClFN₃O₂S 479.93 Pyrazole-thiazole 4-Chlorophenyl, 4-fluorophenyl, methylthiazole Ester, pyrazole, thiazole
4-(1H-Pyrazol-4-yl)-1-(4-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one C₁₈H₂₀F₃N₅O 379.38 Pyrazole-piperazine Trifluoromethylphenyl, pyrazole Ketone, piperazine
Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate C₁₁H₁₁N₅O₃ 285.24 1,2,3-Triazole Pyridin-3-yl, formyl Ester, aldehyde

Key Observations:

Core Heterocycle Variations :

  • The target compound’s 1,2,3-triazole core distinguishes it from pyrazole-thiazole hybrids (e.g., ) and pyrazolopyrimidines (e.g., ). Triazoles generally exhibit greater metabolic stability than pyrazoles due to reduced susceptibility to oxidative degradation .
  • Piperazine-containing analogs (e.g., ) share the target’s flexibility but lack the triazole’s hydrogen-bonding capacity.

Substituent Effects: The 4-chlorophenyl group in the target compound enhances lipophilicity (logP ~3.5 estimated) compared to the 4-fluorophenyl analog in (logP ~3.2). The pyridin-3-yl group may improve solubility in polar solvents relative to quinoline-based derivatives (e.g., ).

Functional Group Impact: The ethyl carboxylate moiety in the target compound likely improves bioavailability compared to non-esterified analogs (e.g., aldehyde-containing triazoles in ).

Physicochemical and Pharmacokinetic Properties

Table 2: Comparative Physicochemical Data

Property Target Compound Ethyl 5-formyl-1-(pyridin-3-yl)-1H-1,2,3-triazole-4-carboxylate 4-(1H-Pyrazol-4-yl)-1-(4-(trifluoromethyl)phenyl)piperazin-1-yl)butan-1-one
Molecular Weight 476.90 285.24 379.38
logP (Predicted) 3.5 1.8 2.9
Hydrogen Bond Acceptors 9 5 6
Rotatable Bonds 7 5 6
Aqueous Solubility (mg/mL) ~0.1 (Low) ~1.5 (Moderate) ~0.3 (Low)

Analysis:

  • The target compound’s higher molecular weight and logP suggest lower aqueous solubility compared to simpler triazole esters (e.g., ).

Biological Activity

Ethyl 4-[1-(4-chlorophenyl)-5-(pyridin-3-yl)-1H-1,2,3-triazole-4-carbonyl]piperazine-1-carboxylate is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article provides a detailed overview of its biological activity, including pharmacological properties, structure-activity relationships (SAR), and case studies.

Chemical Structure and Properties

The compound's chemical structure is characterized by the presence of a piperazine ring, a triazole moiety, and a chlorophenyl group. Its molecular formula is C24H22ClN5OC_{24}H_{22}ClN_5O with a molecular weight of 431.92 g/mol. The compound exhibits notable lipophilicity with a logP value of 4.105, indicating good membrane permeability.

PropertyValue
Molecular FormulaC24H22ClN5O
Molecular Weight431.92 g/mol
LogP4.105
Hydrogen Bond Acceptors5
Hydrogen Bond Donors1
Polar Surface Area59.612 Ų

Anticancer Activity

Recent studies have highlighted the anticancer potential of triazole derivatives, including this compound. A study demonstrated that derivatives with similar structures exhibited significant cytotoxicity against various cancer cell lines, including breast and lung cancer cells. The presence of the chlorophenyl group is believed to enhance the compound's interaction with cellular targets, leading to increased antiproliferative effects .

Case Study:
In vitro assays showed that this compound exhibited an IC50 value of approximately 10 µM against MCF-7 breast cancer cells, indicating moderate potency compared to standard chemotherapeutics like doxorubicin .

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Triazole derivatives are known for their broad-spectrum antibacterial and antifungal activities. In particular, studies have reported effective inhibition against Gram-positive and Gram-negative bacteria .

Research Findings:
A series of tests revealed that compounds structurally related to this compound showed minimum inhibitory concentrations (MICs) ranging from 0.125 to 8 µg/mL against pathogens such as Staphylococcus aureus and Escherichia coli .

Structure-Activity Relationship (SAR)

Understanding the SAR is crucial for optimizing the biological activity of this compound. Modifications in the piperazine ring and variations in the substituents on the triazole moiety can significantly influence the pharmacological profile.

Key Findings:

  • Chlorophenyl Substitution: The presence of the chlorophenyl group enhances cytotoxicity and antimicrobial activity.
  • Triazole Moiety: Variations in the triazole structure can lead to different target interactions; for instance, substituents at position 5 of the triazole have been linked to improved anti-inflammatory properties .
  • Piperazine Ring Modifications: Alterations in the piperazine ring can affect solubility and bioavailability.

Q & A

Q. What are the key structural motifs in this compound, and how do they influence its potential pharmacological activity?

The compound contains three critical motifs:

  • 1,2,3-Triazole core : Known for bioisosteric replacement of amide bonds, enhancing metabolic stability and hydrogen bonding .
  • Piperazine ring : Facilitates interaction with biological targets (e.g., neurotransmitter receptors) due to its conformational flexibility and basic nitrogen atoms .
  • 4-Chlorophenyl and pyridinyl groups : These aromatic systems may contribute to π-π stacking or hydrophobic interactions with target proteins, modulating selectivity and potency . Methodological Insight: Prioritize structure-activity relationship (SAR) studies to evaluate the contribution of each motif to biological activity.

Q. What synthetic strategies are commonly employed for constructing the 1,2,3-triazole-piperazine hybrid scaffold?

Synthesis typically involves:

  • Click Chemistry : Copper-catalyzed azide-alkyne cycloaddition (CuAAC) to form the 1,2,3-triazole ring .
  • Amide Coupling : Reaction between the triazole-carboxylic acid and piperazine using coupling agents like EDCI/HOBt .
  • Esterification : Introduction of the ethyl carboxylate group via nucleophilic substitution or Steglich esterification . Key Step: Purification via column chromatography or recrystallization to isolate intermediates (e.g., HPLC purity >95% ).

Q. Which analytical techniques are essential for characterizing this compound and its intermediates?

  • NMR Spectroscopy : Confirm regiochemistry of the triazole ring (e.g., 1H NMR: δ 8.1–8.3 ppm for pyridinyl protons) .
  • HPLC-MS : Assess purity and molecular ion peaks (e.g., [M+H]+ at m/z ~480–500) .
  • X-ray Crystallography : Resolve ambiguous stereochemistry or confirm solid-state packing interactions .

Advanced Research Questions

Q. How can researchers optimize reaction yields for the triazole-piperazine coupling step?

  • Design of Experiments (DOE) : Screen variables (temperature, solvent, catalyst loading) to identify optimal conditions (e.g., DMF at 80°C vs. THF at 50°C) .
  • Catalyst Selection : Compare Cu(I) catalysts (e.g., CuI vs. CuSO4/sodium ascorbate) for regioselective triazole formation .
  • Data-Driven Feedback : Use computational reaction path searches (e.g., quantum chemical calculations) to predict viable pathways and reduce trial-and-error .

Q. What computational approaches can predict the compound’s binding affinity to biological targets?

  • Molecular Docking : Model interactions with targets (e.g., kinases or GPCRs) using software like AutoDock Vina. Focus on the triazole and pyridinyl groups as key binding elements .
  • MD Simulations : Assess stability of ligand-target complexes over 100 ns trajectories to identify critical binding residues .
  • Free Energy Perturbation (FEP) : Quantify the impact of substituent modifications (e.g., Cl → F on phenyl) on binding energy .

Q. How can contradictions in spectral data (e.g., NMR splitting patterns) be resolved?

  • 2D NMR (COSY, NOESY) : Assign overlapping proton signals (e.g., piperazine CH2 groups) and confirm spatial proximity of substituents .
  • DFT Calculations : Predict theoretical NMR shifts and compare with experimental data to validate assignments .
  • Variable-Temperature NMR : Resolve dynamic effects (e.g., rotameric equilibria in the piperazine ring) .

Q. What strategies address discrepancies in reported biological activity across similar triazole derivatives?

  • Meta-Analysis : Compile data from analogs (e.g., substituent effects on IC50 values) to identify trends .
  • In Vitro Profiling : Test the compound against a panel of related targets (e.g., CYP450 isoforms) to rule off-target effects .
  • Crystallographic SAR : Correlate X-ray structures of target-ligand complexes with activity data to refine pharmacophore models .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.